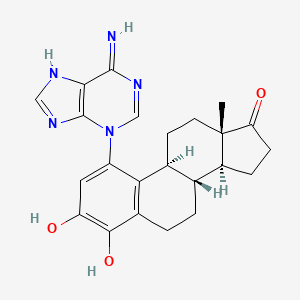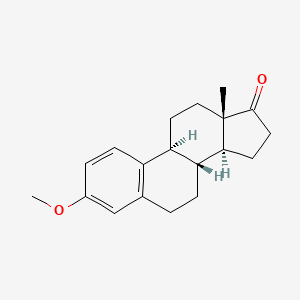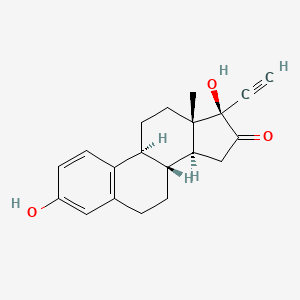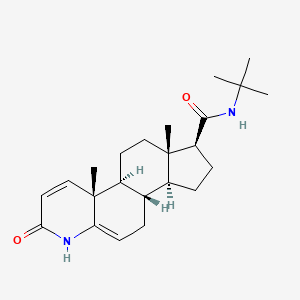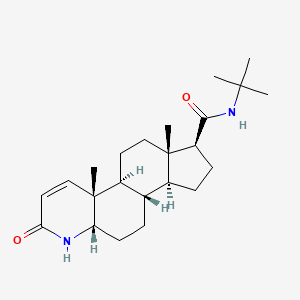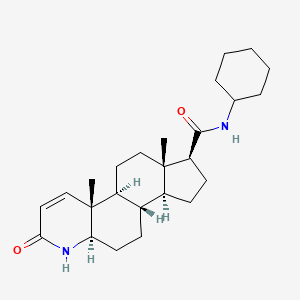
2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
作用机制
Target of Action
Febuxostat Amide Impurity, also known as “2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid” or “2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid”, is an impurity of Febuxostat . The primary target of Febuxostat and its impurities is xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid .
Mode of Action
Febuxostat Amide Impurity, like Febuxostat, works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase disrupts the biochemical pathway that leads to the production of uric acid . This disruption results in a decrease in serum uric acid levels . The reduction in uric acid levels can help manage conditions like gout, which are associated with hyperuricemia .
Pharmacokinetics
The pharmacokinetic parameters of Febuxostat, which may be similar to its impurities, include an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary result of the action of Febuxostat Amide Impurity is a reduction in serum uric acid levels . This reduction can help manage conditions like gout, which are associated with hyperuricemia .
Action Environment
Febuxostat is more sensitive to acidic conditions than oxidation and is very resistant to alkaline, thermal, and photolytic degradations . This suggests that the action, efficacy, and stability of Febuxostat Amide Impurity may also be influenced by environmental factors such as pH and temperature .
生化分析
Biochemical Properties
It is known that Febuxostat, the parent compound, is a selective inhibitor of xanthine oxidase . This suggests that Febuxostat Amide Impurity may interact with similar enzymes and proteins, potentially influencing biochemical reactions in a similar manner.
Cellular Effects
The specific cellular effects of Febuxostat Amide Impurity are currently unknown due to limited research. Given its structural similarity to Febuxostat, it may influence cell function in a similar way. Febuxostat has been shown to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Febuxostat, the parent compound, works by noncompetitively blocking the molybdenum pterin center, which is the active site on xanthine oxidase . This inhibits the enzyme, reducing the production of uric acid.
Metabolic Pathways
Febuxostat, the parent compound, is known to interact with the enzyme xanthine oxidase, suggesting that Febuxostat Amide Impurity may be involved in similar metabolic pathways .
属性
IUPAC Name |
2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGNZBRUWAGOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid formed and what analytical techniques are used to identify it?
A1: This compound is identified as a major degradation product of Febuxostat. Research suggests it forms under forced degradation conditions. [, ] The identification of this degradation product relies heavily on powerful analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to analyze the structure, providing valuable insights into its formation. [, ] Further structural confirmation is achieved through techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). []
Q2: What are the implications of identifying this compound for the pharmaceutical industry?
A2: The identification of this degradation product is crucial for quality control in Febuxostat manufacturing. [] Understanding the formation and structure of this compound provides a foundation for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





